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molecular formula C6H9NOS B8659693 3-Amino-4-ethoxythiophene

3-Amino-4-ethoxythiophene

Cat. No. B8659693
M. Wt: 143.21 g/mol
InChI Key: XIXBIUHLNVEDNB-UHFFFAOYSA-N
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Patent
US04216148

Procedure details

A mixture of 15.4 g. of N-(4-ethoxy-3-thienyl)formamide in 50 ml. of 2 N ethanolic hydrogen chloride and 90 ml. of ethanol is refluxed on a steam bath for 2 hours, filtered and evaporated to a residue. Water is added to the residue, which is cooled, made alkaline with 5 N sodium hydroxide and extracted with dichloromethane. The extracts are dried over magnesium dulfate, filtered and evaporated giving 3-amino-4-ethoxythiophene as a dark amber oil.
Name
N-(4-ethoxy-3-thienyl)formamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[C:5]([NH:9]C=O)=[CH:6][S:7][CH:8]=1)[CH3:2].Cl>C(O)C>[NH2:9][C:5]1[C:4]([O:3][CH2:1][CH3:2])=[CH:8][S:7][CH:6]=1

Inputs

Step One
Name
N-(4-ethoxy-3-thienyl)formamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=1C(=CSC1)NC=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 15.4 g
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to a residue
ADDITION
Type
ADDITION
Details
Water is added to the residue, which
TEMPERATURE
Type
TEMPERATURE
Details
is cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts are dried over magnesium dulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=CSC=C1OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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